2-(Bromomethyl)-3-methoxy-6-methylpyridine
Overview
Description
2-(Bromomethyl)-3-methoxy-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second position, a methoxy group at the third position, and a methyl group at the sixth position of the pyridine ring
Mechanism of Action
Target of Action
Bromomethyl compounds have been known to interact with dna . They can crosslink and intercalate with DNA, affecting its structure and function .
Mode of Action
The mode of action of 2-(Bromomethyl)-3-methoxy-6-methylpyridine involves its interaction with DNA. The bromomethyl group can alkylate DNA bases . This alkylation can lead to DNA crosslinking and intercalation . Crosslinking can prevent DNA from being properly replicated or transcribed, while intercalation can distort the DNA helix, potentially leading to mutations .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of bromomethyl compounds can be influenced by various factors, including their chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
The result of the action of this compound is likely to be genotoxic, given its ability to crosslink and intercalate with DNA . This can lead to DNA damage, potentially causing cell death or mutations that can lead to diseases like cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methoxy-6-methylpyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methoxy-6-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-methoxy-6-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-(Bromomethyl)-3-methoxy-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-methoxy-6-methylpyridine
- 2-(Iodomethyl)-3-methoxy-6-methylpyridine
- 2-(Bromomethyl)-3-methylpyridine
Uniqueness
2-(Bromomethyl)-3-methoxy-6-methylpyridine is unique due to the presence of both a bromomethyl and a methoxy group on the pyridine ringThe bromomethyl group is a versatile functional group that can undergo various substitution reactions, while the methoxy group can participate in oxidation and other transformations .
Properties
IUPAC Name |
2-(bromomethyl)-3-methoxy-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-4-8(11-2)7(5-9)10-6/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPEIIYYIDMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619368 | |
Record name | 2-(Bromomethyl)-3-methoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848696-31-1 | |
Record name | 2-(Bromomethyl)-3-methoxy-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848696-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-3-methoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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